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Drosophilin B;Mutilin 14-glycolate -

Drosophilin B;Mutilin 14-glycolate

Catalog Number: EVT-14937608
CAS Number:
Molecular Formula: C22H34O5
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Drosophilin B, also known as Mutilin 14-glycolate, is a bioactive compound derived from the natural product pleuromutilin. This compound is primarily recognized for its antibacterial properties and its role in inhibiting bacterial protein synthesis. It is classified under the category of pleuromutilin antibiotics, which are notable for their unique mechanism of action and broad spectrum of activity against various bacterial pathogens.

Source

Drosophilin B is synthesized from the fermentation of specific fungi, particularly Clitopilus passeckerianus. This organism has been identified as a significant source for producing pleuromutilin and its derivatives, including Drosophilin B. The compound can also be synthesized through various chemical methods that replicate its natural biosynthesis.

Classification
  • Chemical Class: Antibiotics
  • Sub-class: Pleuromutilin derivatives
  • CAS Number: 125-65-5
  • Molecular Formula: C22H34O5
  • Molecular Weight: 378.5 g/mol
Synthesis Analysis

Methods

The synthesis of Drosophilin B can be achieved through both natural fermentation processes and total chemical synthesis. The natural method involves optimizing the culture conditions of Clitopilus passeckerianus, focusing on factors like temperature, pH, and nutrient availability to maximize yield.

In contrast, total synthesis involves several key steps, including:

  1. Starting Materials: Utilizing simple organic compounds as precursors.
  2. Reactions: Employing reactions such as oxidation, reduction, and substitution to construct the complex structure of Drosophilin B.
  3. Purification: Techniques like chromatography are used to isolate the desired product from byproducts.

Technical Details

The total synthesis typically includes multiple reaction steps that require careful control of reaction conditions to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure

Drosophilin B features a complex molecular structure characterized by multiple chiral centers and functional groups that contribute to its biological activity. The structural representation includes:

  • Tricyclic core: A distinct feature of pleuromutilin antibiotics.
  • Hydroxyl groups: Contributing to solubility and interaction with biological targets.

Data

  • IUPAC Name: [(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate
  • InChI Key: YSBXUHAJXRCCET-NTUNQGRQSA-N
  • Canonical SMILES: CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C
Chemical Reactions Analysis

Reactions

Drosophilin B undergoes various chemical reactions that modify its structure for enhanced biological activity:

  1. Oxidation: Involves the introduction of oxygen functionalities.
  2. Reduction: Typically used to alter ketone groups to alcohols.
  3. Substitution Reactions: Functional groups at specific positions can be replaced to enhance antibacterial properties.

Technical Details

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions are crucial for developing derivatives with improved efficacy against resistant bacterial strains.

Mechanism of Action

Drosophilin B exerts its antibacterial effects primarily by binding to the peptidyl transferase center of the bacterial ribosome's 50S subunit. This binding inhibits protein synthesis by preventing peptide bond formation during translation, effectively halting bacterial growth.

Process Data

The specificity of Drosophilin B allows it to target Gram-positive bacteria effectively while exhibiting minimal cross-resistance with other antibiotic classes due to its unique binding site compared to traditional antibiotics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with a solubility of approximately 100 mg/mL at 25°C.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C for powder; -80°C in solvent).
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for similar compounds.
Applications

Drosophilin B has significant scientific uses:

  1. Antibacterial Research: Used extensively in studies aimed at understanding antibiotic mechanisms and developing new antibacterial agents.
  2. Pharmaceutical Development: Its derivatives are being investigated for treating infections caused by drug-resistant bacteria.
  3. Veterinary Medicine: Historically utilized in veterinary applications with a focus on minimizing resistance development.
Antibacterial Mechanisms of Action

Ribosomal Targeting and Protein Synthesis Inhibition

Drosophilin B, also known as Pleuromutilin or Mutilin 14-glycolate (Chemical Abstracts Service Registry Number 125-65-5), is a naturally occurring diterpene antibiotic primarily isolated from fungi of the genus Pleurotus. Its primary antibacterial activity stems from its potent and specific inhibition of bacterial protein synthesis through a sophisticated interaction with the prokaryotic ribosome [1] [4] [8]. This mechanism exhibits high selectivity for bacterial over mammalian ribosomes, underpinning its therapeutic utility.

Binding Affinity to the 50S Ribosomal Subunit

Pleuromutilin derivatives, including Drosophilin B, exhibit high-affinity binding to the 50S ribosomal subunit of bacteria. This specificity arises from unique structural features within the bacterial ribosome, absent in the eukaryotic 80S ribosome. Biochemical studies demonstrate that the tricyclic mutilin core of Drosophilin B facilitates deep insertion into a hydrophobic pocket within the peptidyl transferase center (PTC) region of the 50S subunit. This binding occurs near the A-site and P-site, critical regions for tRNA accommodation and peptide bond formation. The binding affinity is characterized by a dissociation constant (Kd) in the nanomolar range, significantly stronger than many classical ribosome inhibitors like macrolides, contributing to its potent bactericidal effects, particularly against Gram-positive pathogens like Staphylococcus aureus and mycoplasma species [1] [6] [8].

Table 1: Key Binding Interactions of Drosophilin B with the 50S Ribosomal Subunit

Interaction TypeRibosomal ComponentFunctional Consequence
Hydrophobic InteractionsPocket within Domain V of 23S rRNAAnchors the tricyclic mutilin core
Hydrogen BondingU2585, U2506, C2452 (23S rRNA)Stabilizes binding and induces rRNA conformational shift
Van der Waals ForcesA2572, G2505 (23S rRNA)Contributes to overall binding energy and specificity
Steric OcclusionA-site and P-site vicinityBlocks tRNA acceptor stem accommodation

Interaction with the Peptidyl Transferase Center (PTC)

The PTC is the catalytic heart of the ribosome, responsible for catalyzing peptide bond formation. Drosophilin B binds directly within the PTC cavity. High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography structures reveal that the C14 glycolate side chain extension of Mutilin 14-glycolate projects towards the A-site tRNA binding cleft. This positioning sterically hinders the correct placement of the 3'-end of the aminoacyl-tRNA (A-tRNA) within the A-site. Consequently, the nucleophilic attack by the α-amino group of the A-tRNA on the carbonyl carbon of the peptidyl-tRNA (P-tRNA) in the P-site is prevented, directly inhibiting peptide bond formation. This mechanism is distinct from inhibitors like chloramphenicol, which primarily block the accommodation of the aminoacyl moiety of the A-tRNA without fully occupying the A-site [1] [6] [8].

Conformational Changes in Ribosomal RNA (rRNA)

Binding of Drosophilin B induces significant and specific conformational rearrangements within the 23S rRNA of the 50S subunit. Key nucleotides, including U2585 and U2506, undergo positional shifts. U2585, critical for PTC catalytic activity, flips into a distinct orientation upon pleuromutilin binding. This repositioning disrupts the optimal geometry required for the transition state of the peptidyl transfer reaction. Additionally, the binding stabilizes a conformation of the ribosomal A-loop (which interacts with the aminoacyl moiety of the A-tRNA) that is incompatible with proper A-tRNA binding. These induced changes are not merely static blockades but represent a dynamic alteration of the ribosome's functional architecture, effectively "freezing" the PTC in an inactive state [6] [8].

Inhibition of tRNA Translocation and Peptide Bond Formation

Beyond blocking the A-site and inhibiting the catalytic step of peptide bond formation, Drosophilin B also interferes with the translocation step of the ribosomal elongation cycle. Translocation involves the movement of deacylated tRNA from the P-site to the E-site and the movement of the peptidyl-tRNA from the A-site to the P-site, catalyzed by elongation factor G (EF-G). The binding of Drosophilin B stabilizes the tRNAs in their pre-translocation state. Structural studies indicate that pleuromutilins restrict the flexibility of nucleotide A2602 within the 23S rRNA, a residue crucial for the swiveling motion of the ribosomal subunits (head swivel) necessary for tRNA movement. This dual action – inhibition of both peptide bond formation and subsequent translocation – leads to a complete arrest of nascent polypeptide chain elongation and the premature dissociation of peptidyl-tRNA complexes, effectively halting bacterial growth [1] [8].

Table 2: Functional Consequences of Drosophilin B Binding on Ribosomal Function

Ribosomal FunctionMechanism of InhibitionOutcome
A-site tRNA AccommodationSteric occlusion by C14 glycolate chainPrevents correct positioning of aminoacyl-tRNA
Peptidyl Transfer ReactionDisruption of catalytic geometry (U2585 flip), Blocking nucleophilic attackInhibition of peptide bond formation
TranslocationRestriction of head swivel (via A2602 stabilization)Prevents movement of mRNA-tRNA complex
Initiation Complex StabilityInterference with initiation factors binding near PTCInactivates initiation complex formation

Comparative Analysis with Other Ribosome-Targeting Antibiotics

Drosophilin B belongs to the pleuromutilin class, which occupies a unique niche among ribosome-targeting antibiotics. Comparing its mechanism and binding site to other major classes highlights its distinct advantages and potential clinical value, especially against resistant strains.

  • Macrolides (e.g., Erythromycin, Azithromycin): Macrolides bind in the ribosomal exit tunnel near the PTC, primarily interacting with domain V of 23S rRNA. Their binding sterically blocks the egress of the nascent polypeptide chain, leading to premature termination of translation. While they also impact the PTC, their primary effect is on elongation beyond the first few peptide bonds. Crucially, macrolides bind at a site distinct from, though adjacent to, the pleuromutilin binding pocket. This difference explains the lack of cross-resistance between pleuromutilins and macrolides in many cases. Mutations like A2058G (E. coli numbering) confer macrolide resistance but do not affect pleuromutilin binding. Pleuromutilins also tend to be bactericidal against susceptible organisms, whereas macrolides are often bacteriostatic [4] [6] [8].
  • Chloramphenicol: Chloramphenicol binds directly within the PTC, overlapping partially with the A-tRNA binding site. It primarily inhibits the peptidyl transferase step by competing with the aminoacyl moiety of the A-tRNA for binding, preventing nucleophilic attack. While both chloramphenicol and pleuromutilins target the PTC, their binding sites and precise interactions differ. Chloramphenicol binds more superficially near the A-site crevice, while pleuromutilins bind deeper within the pocket, displacing the CCA-end of the A-tRNA more effectively and also impacting P-site geometry. This deeper binding contributes to pleuromutilins generally being more potent inhibitors of peptide bond formation than chloramphenicol. Resistance mechanisms (e.g., chloramphenicol acetyltransferases) are also distinct [6] [8].
  • Lincosamides (e.g., Clindamycin): Lincosamides bind at a site overlapping significantly with both the pleuromutilin and chloramphenicol sites within the PTC. They inhibit both peptide bond formation and, like pleuromutilins, can interfere with early translocation events. Due to this binding site overlap, cross-resistance can sometimes occur between lincosamides and pleuromutilins, often mediated by specific mutations in 23S rRNA (e.g., G2032A, C2576T in Staphylococcus) or ribosomal protein modifications. However, the unique tricyclic core of pleuromutilins allows them to maintain activity against some lincosamide-resistant strains where the resistance mutation doesn't directly clash with its binding [2] [6] [8].
  • Oxazolidinones (e.g., Linezolid, Tedizolid): Oxazolidinones bind at the P-site of the PTC, interacting primarily with 23S rRNA nucleotides near A2451 and U2506. Their binding prevents the correct positioning of the initiator fMet-tRNA in the P-site during formation of the 70S initiation complex. While pleuromutilins also interact with U2506 and can impact initiation complex stability, their primary effect is on the A-site and peptide bond formation during elongation, not the P-site occupation during initiation. The binding sites are adjacent but distinct, minimizing cross-resistance. Oxazolidinones are purely bacteriostatic, whereas pleuromutilins are typically bactericidal [4] [6] [8].
  • Aminoglycosides (e.g., Gentamicin): Aminoglycosides primarily bind to the decoding center (A-site) on the 30S ribosomal subunit. They induce misreading of the mRNA codon and also inhibit translocation by stabilizing the A-tRNA in the A-site, preventing its movement to the P-site. Their target (30S A-site) is completely distinct from the pleuromutilin binding site (50S PTC A-site vicinity). Therefore, resistance mechanisms (e.g., aminoglycoside-modifying enzymes) do not confer resistance to pleuromutilins [6].

Table 3: Comparative Analysis of Ribosome-Targeting Antibiotic Classes

Antibiotic ClassPrimary Binding SiteMain Mechanism of ActionBactericidal/StaticKey Resistance MechanismsCross-Resistance with Pleuromutilins?
Pleuromutilins50S PTC (A-site vicinity)Blocks A-tRNA accommodation, Peptide bond formation, TranslocationBactericidalrRNA mutations (e.g., G2032A, C2576T), Efflux, cfr methyltransferase-
Macrolides50S Exit TunnelBlocks nascent peptide chain elongationPrimarily StaticrRNA methylation (erm genes), Mutations (A2058G), EffluxNo
Chloramphenicol50S PTC (A-site crevice)Competes with A-tRNA aminoacyl moietyPrimarily StaticAcetyltransferases (cat genes), Efflux, PermeabilityNo
Lincosamides50S PTC (Overlaps pleuromutilin)Inhibits peptide bond formation & translocationPrimarily StaticrRNA mutations (e.g., G2032A, C2576T), cfr, NucleotidyltransferasesYes (Partial)
Oxazolidinones50S PTC (P-site)Inhibits initiation complex formationStaticrRNA mutations (e.g., G2576U), cfr, EffluxNo
Aminoglycosides30S Decoding Center (A-site)Causes misreading, Inhibits translocationBactericidalModifying enzymes, rRNA mutations, EffluxNo

The unique binding mode and mechanism of Drosophilin B/Mutilin 14-glycolate make it a valuable scaffold for developing new antibiotics, particularly against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Derivatives like retapamulin (topical) and lefamulin (systemic) leverage this core mechanism while overcoming some limitations of the natural compound [2]. The emergence of the cfr gene, encoding a methyltransferase that modifies A2503 in the 23S rRNA near the pleuromutilin binding site, represents a significant resistance mechanism impacting pleuromutilins, phenicols, lincosamides, and oxazolidinones (PhLOPSA phenotype), highlighting the ongoing need for novel modifications or combination therapies [2] [6] [8].

Properties

Product Name

Drosophilin B;Mutilin 14-glycolate

IUPAC Name

[(1S,4S,7R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate

Molecular Formula

C22H34O5

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)9-7-13(2)22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13?,14?,16?,18?,19?,20-,21+,22+/m1/s1

InChI Key

YSBXUHAJXRCCET-NTUNQGRQSA-N

Canonical SMILES

CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C

Isomeric SMILES

CC1CC[C@]2(C(C[C@@](C(C([C@@]13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C

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